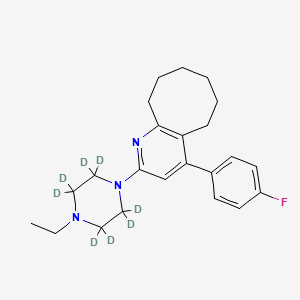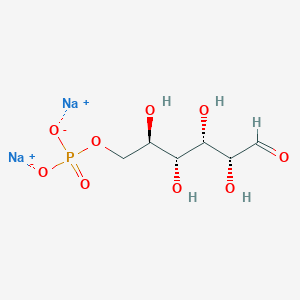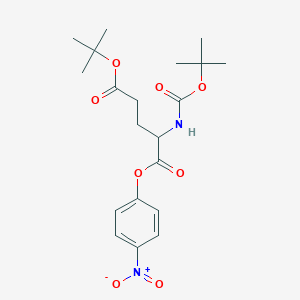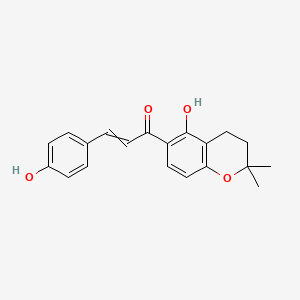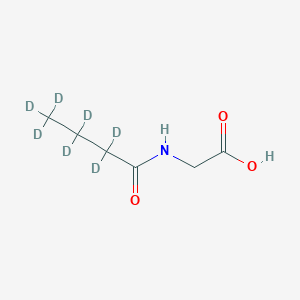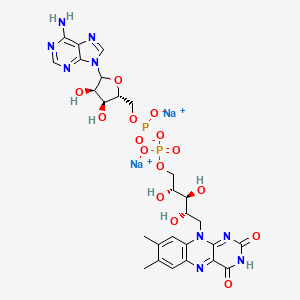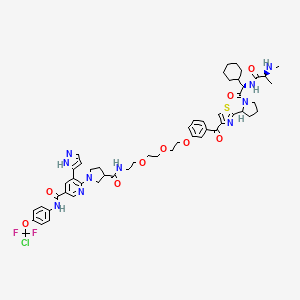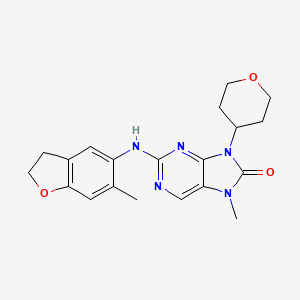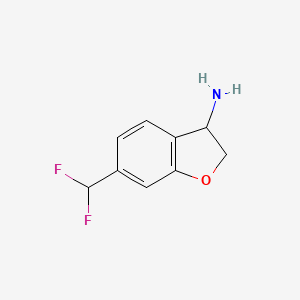
Antibacterial agent 30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 30 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 30 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline production. Quality control measures are implemented to monitor the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 30 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various functional groups can be substituted on the core structure to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are designed to enhance the antibacterial efficacy and stability of the compound.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 30 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and to screen for potential synergistic effects with other antibacterial agents.
Medicine: this compound is being explored for its potential use in treating infections caused by multi-drug resistant bacteria. Clinical trials are ongoing to evaluate its safety and efficacy.
Industry: The compound is used in the development of antibacterial coatings for medical devices and surfaces to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of antibacterial agent 30 involves disrupting bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth. The compound’s unique structure allows it to bind effectively to multiple molecular targets, making it difficult for bacteria to develop resistance.
Vergleich Mit ähnlichen Verbindungen
Penicillin: Like antibacterial agent 30, penicillin targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: This compound inhibits protein synthesis by binding to the 30S ribosomal subunit, whereas this compound has a broader range of targets.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase, differing from the multi-target approach of this compound.
Uniqueness: this compound stands out due to its multi-target mechanism of action, which reduces the likelihood of resistance development. Its ability to disrupt both cell wall synthesis and DNA replication makes it a versatile and potent antibacterial agent.
Eigenschaften
Molekularformel |
C24H24F3NO5 |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
1-[[(E)-3-[3-methoxy-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C24H24F3NO5/c1-32-20-14-16(7-11-21(29)28-23(22(30)31)12-2-3-13-23)6-10-19(20)33-15-17-4-8-18(9-5-17)24(25,26)27/h4-11,14H,2-3,12-13,15H2,1H3,(H,28,29)(H,30,31)/b11-7+ |
InChI-Schlüssel |
PJZDODDUSMVLPX-YRNVUSSQSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2(CCCC2)C(=O)O)OCC3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2(CCCC2)C(=O)O)OCC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


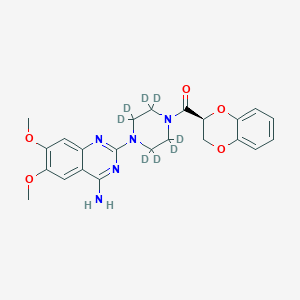
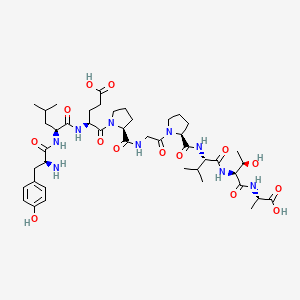
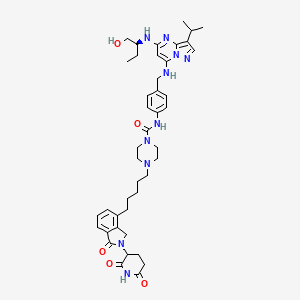

![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
